molecular formula C18H19NO3S B2767858 N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide CAS No. 2034305-28-5

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide

Cat. No.: B2767858
CAS No.: 2034305-28-5
M. Wt: 329.41
InChI Key: OIHGSILEVQQVLW-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide is a complex organic compound that features a benzofuran ring, a propan-2-yl group, and a phenylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the Friedel-Crafts reaction, where a phenol derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst to form the benzofuran core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as chromatography and crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-14(11-17-12-16-9-5-6-10-18(16)22-17)19-23(20,21)13-15-7-3-2-4-8-15/h2-10,12,14,19H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHGSILEVQQVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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